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Compound of Interest

5-Chloro-2,3-dihydroquinolin-
4(1H)-one

cat. No.: B1601007

Compound Name:

An In-Depth Technical Guide to 5-Chloro-2,3-dihydroquinolin-4(1H)-one

Introduction

The quinolinone scaffold is a cornerstone in medicinal chemistry, representing a "privileged
structure” due to its prevalence in a wide array of biologically active compounds and approved
pharmaceuticals.[1] These nitrogen-containing heterocyclic compounds are integral to the
development of agents with antibacterial, anticancer, and antiviral properties.[1][2] The dihydro
derivative, specifically the 2,3-dihydroquinolin-4(1H)-one core, serves as a crucial intermediate
in the synthesis of more complex quinolinones and also exhibits standalone medicinal
properties.[3]

This technical guide focuses on a specific, halogenated derivative: 5-Chloro-2,3-
dihydroquinolin-4(1H)-one. The introduction of a chlorine atom onto the aromatic ring is a
common and effective strategy in drug design to modulate a molecule's physicochemical and
pharmacokinetic properties, such as lipophilicity, metabolic stability, and receptor binding
affinity.[4] This document provides a comprehensive overview of the structure, nomenclature,
properties, synthesis, and potential applications of this compound for researchers and
professionals in drug development.

Chemical Structure and Nomenclature
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The fundamental identity of a chemical compound is established by its structure and systematic
name. 5-Chloro-2,3-dihydroquinolin-4(1H)-one is a bicyclic molecule featuring a benzene
ring fused to a dihydropyridinone ring.

IUPAC Name: 5-Chloro-2,3-dihydro-4(1H)-quinolinone[5]

Synonyms: 5-Chloro-2,3-dihydroquinolin-4(1H)-one

CAS Number: 21617-16-3[5][6]

Molecular Formula: CoHsCINOI6]

The structure is characterized by a quinolinone core with a carbonyl group at position 4 and a
chlorine substituent at position 5 of the aromatic ring. The "(1H)" designation indicates the
presence of a hydrogen atom on the nitrogen at position 1, and "2,3-dihydro" specifies the
saturation of the bond between carbons 2 and 3.

Caption: Chemical structure of 5-Chloro-2,3-dihydroquinolin-4(1H)-one.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design,
including reaction setup, purification, and formulation. The data below has been consolidated
from various chemical suppliers and databases.

Property Value Reference(s)
CAS Number 21617-16-3 [5][6]
Molecular Formula CoHsCINO [6]

Molecular Weight 181.62 g/mol [5]1[6]
Appearance Solid [7]

Melting Point 127-129 °C [6]
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Synthesis Protocols

The synthesis of 2,3-dihydroquinolin-4(1H)-ones can be achieved through several established
routes, often involving intramolecular cyclization reactions.[3][8] A common and effective
method is the acid-catalyzed cyclization of an appropriately substituted precursor, such as an
N-aryl-B-alanine derivative, which can be prepared via a domino Michael-SNAr reaction.[3]

Conceptual Synthetic Workflow

The synthesis logically proceeds by first constructing a linear precursor containing all the
necessary atoms and functional groups, followed by an intramolecular reaction to form the final
heterocyclic ring system.

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Friedlander-type Synthesis

A practical approach for synthesizing substituted 2,3-dihydroquinolin-4(1H)-ones involves the
condensation and cyclization of an ortho-aminoaryl ketone with a compound containing an
activated methylene group. The following is a representative protocol adapted from general
methodologies.[8]

Objective: To synthesize 5-Chloro-2,3-dihydroquinolin-4(1H)-one from 2-amino-6-
chloroacetophenone.

Materials:

2-Amino-6-chloroacetophenone

An appropriate C2 synthon (e.g., a malonic acid derivative or equivalent)

Acid catalyst (e.g., polyphosphoric acid (PPA) or sulfuric acid)

Solvent (e.g., toluene or xylene, if necessary)

Sodium bicarbonate solution

Ethyl acetate
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e Anhydrous sodium sulfate
« Silica gel for column chromatography
Step-by-Step Methodology:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, combine 2-amino-6-chloroacetophenone (1.0 eq) and the C2 synthon.

o Catalyst Addition: Slowly add the acid catalyst (e.g., PPA, ~10x weight of the starting
material) to the mixture. The addition may be exothermic and should be done with caution.

o Causality: The strong acid protonates the carbonyl group of the acetophenone and
facilitates the intramolecular aldol-type condensation and subsequent
cyclization/dehydration to form the quinolinone ring.[3]

e Heating: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress using Thin
Layer Chromatography (TLC) until the starting material is consumed.

o Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it
onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium
bicarbonate solution until the pH is ~7-8.

o Self-Validation: The formation of a precipitate at this stage is a strong indicator of
successful product formation, as the neutral organic product is typically insoluble in the
agueous medium.

o Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the
organic layers.

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

o Chromatography: Purify the crude residue by column chromatography on silica gel using an
appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5-
Chloro-2,3-dihydroquinolin-4(1H)-one.
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e Characterization: Confirm the structure and purity of the final product using analytical
techniques such as *H NMR, 3C NMR, and mass spectrometry. The melting point should be
consistent with the literature value (127-129 °C).[6]

Applications in Drug Discovery and Medicinal
Chemistry

While 5-Chloro-2,3-dihydroquinolin-4(1H)-one is primarily a building block or intermediate, its
structural motifs are of high interest in drug development. The dihydroquinolinone core is a
recognized pharmacophore, and the chloro-substituent provides a handle for both modulating
biological activity and further synthetic elaboration.[3][4]

Key Application Areas:

» Scaffold for Anticancer Agents: The quinolin-4-one framework is present in numerous
compounds investigated for their antiproliferative effects.[1] This scaffold can be
functionalized at the N1, C2, and C3 positions to generate libraries of compounds for
screening against various cancer cell lines.

 Intermediate for Kinase Inhibitors: Many small-molecule kinase inhibitors feature heterocyclic
cores. The nitrogen and carbonyl groups of the quinolinone can act as hydrogen bond
donors and acceptors, crucial for binding within the ATP pocket of protein kinases.

o Precursor for CNS-Active Agents: Derivatives of dihydroquinolinones have been explored for
treating conditions like Alzheimer's disease and pain.[3] The lipophilicity imparted by the
chloro-substituent can be advantageous for crossing the blood-brain barrier.

Caption: Logical relationships in the drug discovery potential of the title compound.

Conclusion

5-Chloro-2,3-dihydroquinolin-4(1H)-one is a valuable heterocyclic compound that combines
the privileged quinolinone scaffold with a strategically placed chlorine atom. Its well-defined
structure and accessible synthesis make it an important intermediate for medicinal chemists.
The insights provided in this guide on its properties, synthesis, and potential applications
underscore its utility in the design and development of novel therapeutic agents targeting a
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range of diseases, from cancer to neurological disorders. As a readily available building block,
it offers a reliable starting point for the exploration of new chemical space in the ongoing quest
for more effective and safer medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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